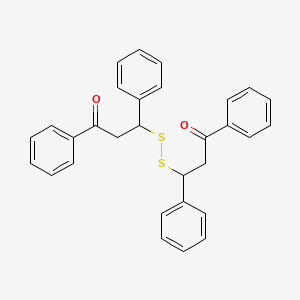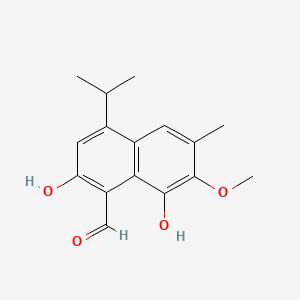![molecular formula C16H15N5OS B14598654 2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol CAS No. 60568-36-7](/img/structure/B14598654.png)
2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol is a complex organic compound known for its unique structure and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azo linkage is then introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are subsequently coupled with the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can break the azo linkage, typically using reducing agents such as sodium dithionite or zinc in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Functionalized derivatives with different substituents on the phenyl or thiadiazole rings.
Scientific Research Applications
2-{4-[(E)-(3-Phenyl-1,2,4-thiadiaz
Properties
CAS No. |
60568-36-7 |
|---|---|
Molecular Formula |
C16H15N5OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C16H15N5OS/c22-11-10-17-13-6-8-14(9-7-13)19-20-16-18-15(21-23-16)12-4-2-1-3-5-12/h1-9,17,22H,10-11H2 |
InChI Key |
VBECDHUUBLHSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)N=NC3=CC=C(C=C3)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)



![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)
